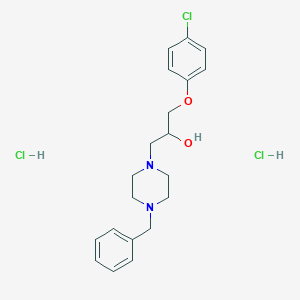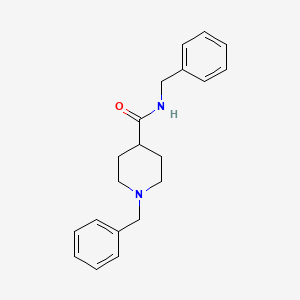
1-(4-benzyl-1-piperazinyl)-3-(4-chlorophenoxy)-2-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-benzyl-1-piperazinyl)-3-(4-chlorophenoxy)-2-propanol dihydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as Prazosin, and it belongs to the class of alpha-1 adrenergic receptor antagonists. This compound has been widely studied due to its potential applications in treating various medical conditions, such as hypertension, post-traumatic stress disorder (PTSD), and anxiety.
Mechanism of Action
Prazosin works by blocking the alpha-1 adrenergic receptor, which is responsible for vasoconstriction and the release of stress hormones. By blocking this receptor, Prazosin causes vasodilation and reduces the release of stress hormones, resulting in a decrease in blood pressure and a reduction in the symptoms of 1-(4-benzyl-1-piperazinyl)-3-(4-chlorophenoxy)-2-propanol dihydrochloride and anxiety.
Biochemical and physiological effects:
Prazosin has several biochemical and physiological effects. It causes vasodilation, which leads to a decrease in blood pressure. It also reduces the release of stress hormones, such as adrenaline and noradrenaline, which can cause anxiety and hyperarousal. Moreover, Prazosin has been shown to have anxiolytic effects, which can be beneficial in treating anxiety disorders.
Advantages and Limitations for Lab Experiments
Prazosin has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a reliable tool for studying the alpha-1 adrenergic receptor. Moreover, Prazosin is readily available and can be easily synthesized in the lab.
However, there are also some limitations to using Prazosin in lab experiments. It has a relatively short half-life, which means that its effects may not be long-lasting. Additionally, Prazosin has a narrow therapeutic window, which means that it can cause adverse effects if the dosage is not carefully controlled.
Future Directions
There are several future directions for research on Prazosin. One direction is to investigate its potential applications in treating other medical conditions, such as congestive heart failure and Raynaud's disease. Another direction is to explore the use of Prazosin in combination with other drugs to enhance its therapeutic effects. Moreover, further studies are needed to better understand the biochemical and physiological effects of Prazosin and its mechanism of action.
Synthesis Methods
The synthesis of Prazosin involves the reaction between 4-chlorophenoxyacetic acid and 4-benzylpiperazine in the presence of thionyl chloride. The resulting compound is then reacted with 2-propanol to obtain 1-(4-benzyl-1-piperazinyl)-3-(4-chlorophenoxy)-2-propanol. The final step involves the addition of hydrochloric acid to obtain the dihydrochloride salt form of Prazosin.
Scientific Research Applications
Prazosin has been extensively studied for its potential applications in treating hypertension, 1-(4-benzyl-1-piperazinyl)-3-(4-chlorophenoxy)-2-propanol dihydrochloride, and anxiety. Studies have shown that Prazosin can effectively lower blood pressure by blocking the alpha-1 adrenergic receptor, which is responsible for vasoconstriction. In addition, Prazosin has been shown to reduce the symptoms of 1-(4-benzyl-1-piperazinyl)-3-(4-chlorophenoxy)-2-propanol dihydrochloride, such as nightmares, flashbacks, and hyperarousal. This is due to the compound's ability to block the alpha-1 adrenergic receptor in the brain, which is responsible for the release of stress hormones. Moreover, Prazosin has been shown to have anxiolytic effects, which can be beneficial in treating anxiety disorders.
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-chlorophenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2.2ClH/c21-18-6-8-20(9-7-18)25-16-19(24)15-23-12-10-22(11-13-23)14-17-4-2-1-3-5-17;;/h1-9,19,24H,10-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZJKVLOQKYVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenylethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5200845.png)

![methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B5200894.png)

![N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5200906.png)
![N-[4-(1H-benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5200909.png)
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide hydrobromide](/img/structure/B5200913.png)



![6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole](/img/structure/B5200930.png)
![17-[2-(1-naphthylamino)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200935.png)